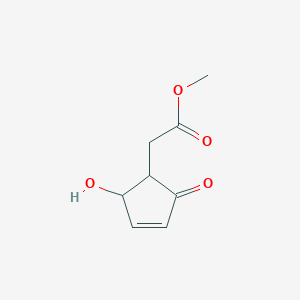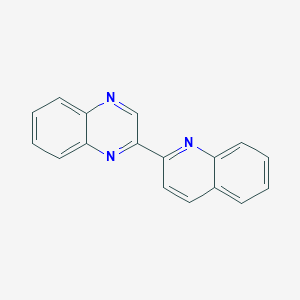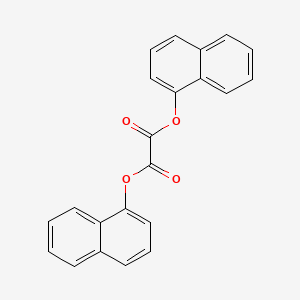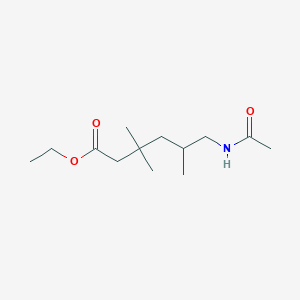![molecular formula C9H9N3O2S B14354222 Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- CAS No. 90349-27-2](/img/no-structure.png)
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is a complex organic compound characterized by the presence of a phenylamino group, a thioxomethyl group, and a hydrazono group attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- typically involves the reaction of phenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Phenylhydrazine with Thiosemicarbazide: This step involves the nucleophilic attack of phenylhydrazine on thiosemicarbazide, leading to the formation of an intermediate compound.
Cyclization and Formation of the Final Product: The intermediate undergoes cyclization in the presence of acetic acid, resulting in the formation of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or thioxomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
科学的研究の応用
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and thiosemicarbazones.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its hydrazono group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in pathogens.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: Similar in structure but lacks the thioxomethyl and hydrazono groups.
Thiosemicarbazide: Contains the thioxomethyl group but lacks the phenylamino and acetic acid components.
Hydrazones: Compounds with a similar hydrazono group but different substituents.
Uniqueness
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
| 90349-27-2 | |
分子式 |
C9H9N3O2S |
分子量 |
223.25 g/mol |
IUPAC名 |
2-(phenylcarbamothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c13-8(14)6-10-12-9(15)11-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H2,11,12,15) |
InChIキー |
OOYVPSQEAJXWKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)

